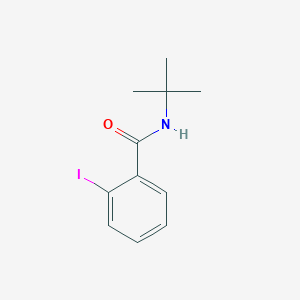

N-tert-butyl-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

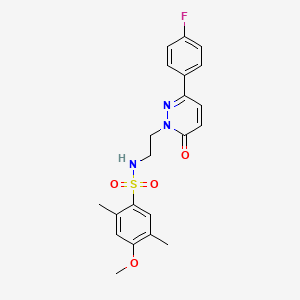

“N-tert-Butyl-2-iodobenzamide” is a chemical compound with the CAS Number: 329003-19-2 . It has a molecular weight of 303.14 and its IUPAC name is N-(tert-butyl)-2-iodobenzamide .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-2-iodobenzamide” is C11H14INO . The InChI code for the compound is 1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

“N-tert-butyl-2-iodobenzamide” has a density of 1.5±0.1 g/cm3 . Its boiling point is 363.3±25.0 °C at 760 mmHg . The compound does not have a specified melting point .Applications De Recherche Scientifique

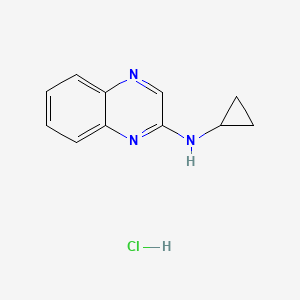

Directed Metalation Synthesis

N-tert-Butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. This approach facilitated the synthesis of complex organic molecules such as lunularic acid, showcasing the potential of N-tert-butyl-2-iodobenzamide in synthetic organic chemistry (Reitz & Massey, 1990).

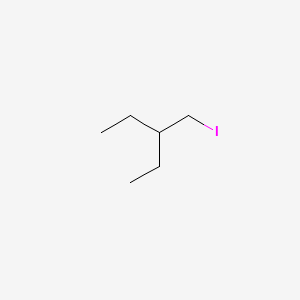

Oxidation of Unactivated Methylene

The use of hypervalent iodine species for the oxidation of unreactive, remote, and isolated alkyl esters and amides to keto compounds under mild conditions highlights the reactivity of similar compounds in facilitating complex chemical transformations (Zhao, Yim, Tan, & Yeung, 2011).

Stereoselective Cyclization

N-alkenylamides cyclization with tert-Butyl hypoiodite under neutral conditions for synthesizing N-heterocycles demonstrates another application in synthesizing complex organic structures, offering a pathway to create diverse molecular architectures (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

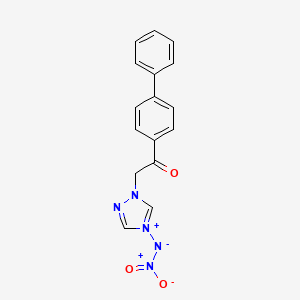

Annulation Reactions

The development of methods for the annulation of 2-aminobenzamides and tert-butyl nitrite to form 1,2,3-benzotriazine-4-(3H)-ones under mild conditions showcases the versatility of related compounds in constructing heterocyclic compounds, which are critical in medicinal chemistry (Yan et al., 2016).

Medium Effects in Protonation Equilibrium Studies

Studies on the protonation equilibrium and medium effects of N-tert-butylbenzamide offer insights into the solvation and protonation behavior of amides, which is vital for understanding reaction mechanisms and designing new reactions (Cox & Yates, 1981).

Safety And Hazards

Propriétés

IUPAC Name |

N-tert-butyl-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMUOUBXYRXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)